3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide is a synthetic compound notable for its unique chemical structure and potential applications in scientific research. This compound features a chloromethyl group attached to a 1,2,4-oxadiazole ring, which is further linked to a benzamide moiety. Its molecular formula is C17H20ClN3O2, and it is classified under the category of oxadiazole derivatives.
The synthesis of 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide typically involves several key steps:
The synthesis process may involve various solvents and reagents to facilitate each reaction step. For instance, acetonitrile is often used as a solvent due to its ability to precipitate products effectively, enhancing purification processes.
The molecular structure of 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide can be represented as follows:
The compound has a molecular weight of approximately 319.81 g/mol and exhibits specific spectral characteristics in nuclear magnetic resonance (NMR) spectroscopy that can be used for structural confirmation.
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide participates in various chemical reactions:
These reactions are typically facilitated under controlled conditions to optimize yields and minimize by-products. Reaction conditions such as temperature, solvent choice, and reaction time are critical for successful transformations.
The mechanism of action for 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide involves its interaction with biological targets:
Research into the specific biological activities of this compound is ongoing, with studies indicating potential antimicrobial and anticancer properties.
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide typically appears as a white solid. Its melting point ranges from 114 °C to 117 °C depending on purity and synthesis conditions.
The compound exhibits moderate solubility in common organic solvents such as dimethyl sulfoxide and chloroform but has limited solubility in water due to its hydrophobic benzene ring.
This compound has diverse applications in scientific research:
The synthesis of 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide hinges on strategic construction of the 1,2,4-oxadiazole ring. A prevalent route employs cyclocondensation between amidoximes and activated carboxylic acid derivatives. Specifically, 3-(hydroxyiminomethyl)benzoic acid derivatives react with chloroacetyl chloride to form an ester intermediate, followed by thermal or microwave-assisted ring closure at 80–100°C. This yields the 5-(chloromethyl)-1,2,4-oxadiazol-3-yl)benzoyl scaffold with regioselectivity >95% [1] [4]. Alternative routes use acylhydrazides with chloroacetonitrile in trifluoroacetic acid, forming amidrazone intermediates that undergo oxidative cyclization with iodine/K₂CO₃ [2]. Microwave irradiation (100–120°C, 30 min) enhances efficiency, achieving yields of 82% versus 48% under conventional reflux [4].
Table 1: Optimization of Oxadiazole Ring Formation
| Method | Conditions | Reagent | Yield (%) |
|---|---|---|---|
| Thermal cyclization | 80°C, 8h | Chloroacetyl chloride | 48 |
| Microwave irradiation | 100°C, 30min | Chloroacetyl chloride | 82 |
| Iodine-mediated oxidation | RT, 12h, K₂CO₃ | Chloroacetonitrile | 75 |
The chloromethyl group (–CH₂Cl) at the oxadiazole 5-position is critical for downstream modifications. Two primary approaches exist:
Solvent dependence is notable: Dichloromethane (DCM) gives 90% chloromethyl retention, whereas protic solvents (e.g., ethanol) promote hydrolysis to hydroxymethyl derivatives. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the chloromethyl-oxadiazole with >99% purity [4].
Coupling the benzoic acid moiety to cyclohexylmethylamine necessitates careful protecting group strategies:
Table 2: Amidation Coupling Reagent Efficiency
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Byproducts |
|---|---|---|---|---|---|
| T3P® | DMF | 25 | 3 | 94 | Low |
| DCC/HOBt | CH₂Cl₂ | 0→25 | 12 | 87 | DCU |
| EDC·HCl | DMF | 25 | 6 | 78 | Moderate |
Steric hindrance from the cyclohexyl group necessitates excess amine (1.5 eq) for complete conversion [5].
Regioselectivity issues arise from:
Yield optimization (see Table 3) hinges on protecting group timing and coupling catalysts.
Table 3: Regioselectivity Optimization Parameters
| Parameter | Condition | Regioselectivity (%) | Overall Yield (%) |
|---|---|---|---|
| Acid chloride addition | Slow, 0°C | 98 | 88 |
| DMAP catalyst | 0.1 eq, 25°C | 95 | 91 |
| T3P® coupling | 1.2 eq, DMF | >99 | 94 |
Table 4: Key Identifiers for 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide
| Property | Value | Source |
|---|---|---|
| CAS Number | 1119450-81-5 | [3] [4] |
| Molecular Formula | C₁₇H₂₀ClN₃O₂ | [1] [6] |
| Molecular Weight | 333.82 g/mol | [1] [3] |
| Canonical SMILES | O=C(NCC1CCCCC1)c1cccc(-c2noc(CCl)n2)c1 | [3] [6] |
| InChI Key | ZBYPUNXFMLRTDI-UHFFFAOYSA-N | [3] [6] |
| Purity | ≥97% | [4] [7] |
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1